molecular formula C17H23NO3 B1674123 Hyoscyamine CAS No. 101-31-5

Hyoscyamine

Cat. No.: B1674123
CAS No.: 101-31-5
M. Wt: 289.4 g/mol
InChI Key: RKUNBYITZUJHSG-LGGPCSOHSA-N
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Mechanism of Action

Target of Action

Hyoscyamine is an antimuscarinic compound . It primarily targets muscarinic acetylcholine receptors , which play a crucial role in the nervous system . These receptors are involved in various physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion .

Mode of Action

This compound acts as an antagonist of muscarinic acetylcholine receptors . It blocks the action of acetylcholine, a neurotransmitter, at various sites, including sweat glands (sympathetic) and parasympathetic sites in salivary glands, stomach secretions, heart muscle, sinoatrial node, smooth muscle in the gastrointestinal tract, and the central nervous system . By inhibiting the action of acetylcholine, this compound reduces muscle contractions and other activities mediated by these receptors .

Biochemical Pathways

This compound is a tropane alkaloid, and its biosynthesis involves several enzymatic reactions . One key enzyme is This compound dehydrogenase (HDH) , which catalyzes the conversion of this compound aldehyde to this compound . Another enzyme, This compound 6β-hydroxylase (H6H) , converts this compound to scopolamine, another biologically active tropane alkaloid . These biochemical pathways are influenced by various factors, including the plant’s developmental stage and environmental conditions .

Pharmacokinetics

This compound is well-absorbed from the gastrointestinal tract following oral administration . It is metabolized in the liver and excreted via the kidneys . The bioavailability of this compound is approximately 50%, and its elimination half-life is between 3 to 5 hours . These pharmacokinetic properties influence the compound’s bioavailability and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antimuscarinic properties . By blocking the action of acetylcholine, this compound can reduce muscle contractions in the gastrointestinal tract, decrease heart rate, and reduce glandular secretions . These effects can provide symptomatic relief for various conditions, including peptic ulcers, irritable bowel syndrome, and certain heart problems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the production of this compound in plants can be affected by geo-climatic and seasonal changes, as well as external conditions such as temperature, light, and humidity . Moreover, the concentration of this compound produced by a plant can vary depending on the species, genotype, physiology, developmental stage, and environmental conditions during growth .

Safety and Hazards

Hyoscyamine may cause serious side effects. Stop using this compound and call your doctor at once if you have: anxiety, confusion, hallucinations, unusual thoughts or behavior; weakness, memory problems; slurred speech; problems with balance or muscle movement; diarrhea; or pounding heartbeats or fluttering in your chest .

Biochemical Analysis

Biochemical Properties

Hyoscyamine plays a significant role in biochemical reactions by acting as an antagonist of muscarinic acetylcholine receptors. It interacts with several enzymes, proteins, and other biomolecules. Specifically, this compound blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This interaction leads to decreased motility of the gastrointestinal tract and reduced secretion of stomach acid and other fluids .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine, which is the main neurotransmitter of the parasympathetic nervous system. This inhibition results in decreased gastrointestinal motility, reduced secretion of stomach acid, and decreased production of other fluids from the gastrointestinal tract and airways . Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of muscarinic receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an antimuscarinic agent. This compound binds to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of acetylcholine-mediated responses, such as smooth muscle contraction, glandular secretion, and modulation of heart rate . By blocking these receptors, this compound effectively reduces the activity of the parasympathetic nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to have a half-life of 3 to 5 hours, and its stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can maintain its efficacy over short periods, but prolonged exposure may lead to decreased effectiveness due to receptor desensitization or degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound can effectively reduce gastrointestinal motility and secretions. At higher doses, it can cause adverse effects such as tachycardia, dry mouth, blurred vision, and urinary retention . Toxic effects, including central nervous system disturbances and cardiovascular issues, have been observed at very high doses .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes enzymatic conversion to various metabolites. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown of this compound into inactive compounds . These metabolites are then excreted through the kidneys . The metabolic process can influence the overall efficacy and duration of action of this compound in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to plasma proteins, which aids in its distribution throughout the body . Additionally, specific transporters and binding proteins facilitate the movement of this compound across cell membranes and into target tissues . The distribution of this compound can affect its localization and accumulation in different organs and tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various compartments within cells, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The localization of this compound can impact its activity and function, as it may interact with specific enzymes and proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Daturine (sulfate) can be synthesized through the extraction of hyoscyamine from plants in the Solanaceae family. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The isolated this compound is then converted to its sulfate form by reacting with sulfuric acid under controlled conditions .

Industrial Production Methods: Industrial production of daturine (sulfate) involves large-scale extraction from plant sources followed by purification and conversion to the sulfate form. The process typically includes steps such as maceration, solvent extraction, filtration, and crystallization to obtain pure daturine (sulfate) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of hyoscyamine can be achieved through a multistep process involving various chemical reactions.", "Starting Materials": [ "Tropinone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide", "Hyoscyamine sulfate" ], "Reaction": [ "Tropinone is first reacted with methanol and hydrochloric acid to form methoxytropinone.", "Methoxytropinone is then reacted with sodium hydroxide to form tropic acid.", "Tropic acid is then reacted with methyl iodide to form methyltropic acid.", "Methyltropic acid is then reacted with sodium hydroxide and water to form tropine.", "Tropine is then reacted with hyoscyamine sulfate to form hyoscyamine." ] }

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia.

CAS No.

101-31-5

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1

InChI Key

RKUNBYITZUJHSG-LGGPCSOHSA-N

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Appearance

Solid powder

Color/Form

Long, orthorhombic prisms from acetone
Rhombic needles (dilute ethyl alcohol)
White crystals or powde

melting_point

118.5 °C
MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/

101-31-5
5908-99-6

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Crystals, mp 222-223 °C. Sol in 1 part water;  slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/
Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/
Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/
1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform;  also sol in benzene, in dil acids
Very soluble in ethanol;  slightly soluble in chloroform;  insoluble in ethyl ether
In water, 2,200 mg/l @ 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anaspaz
Atropine Sulfate, 3(S)-endo-Isomer
Atropine, 3(S)-endo-Isomer
Cytospaz
Hyoscyamine
Hyoscyamine Hydrobromide
Hyoscyamine Hydrochloride
Hyoscyamine Sulfate
Hyoscyamine Sulfate Anhydrous

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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